molecular formula C9H9N3O2 B2625984 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile CAS No. 1863038-30-5

2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile

Cat. No. B2625984
CAS RN: 1863038-30-5
M. Wt: 191.19
InChI Key: AEZKMQYHUVLBSQ-UHFFFAOYSA-N
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Description

“2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile” is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile derivatives have been identified as crucial intermediates in the synthesis of potential small molecule anticancer drugs. For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea, synthesized from 2-chloro-5-nitropyridine, has shown promise as an anticancer drug intermediate, with a synthesis process optimized for high yield and purity (Zhang et al., 2019).

Catalysis and Chemical Transformations

The compound and its related structures are utilized in various catalytic and chemical transformations. For example, nitropyridyl isocyanates, structurally similar to this compound, have demonstrated reactivity in 1,3-dipolar cycloaddition reactions, yielding tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation, highlighting their versatility in organic synthesis (Holt & Fiksdahl, 2007).

Materials Science

In the field of materials science, metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile, a molecule closely related to this compound, have been synthesized and characterized. These complexes, including Zn, Ni, Hg, and Sn, have been explored for their potential applications due to their unique chemical and physical properties, such as in the formation of 3D supra-molecular complexes (Halimehjani et al., 2015).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds using 2-arylhydrazononitriles, derived from nitropyridine intermediates, has shown promising results in antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of nitropyridine derivatives in the development of new antimicrobial agents (Behbehani et al., 2011).

properties

IUPAC Name

2-methyl-2-(3-nitropyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(2,6-10)8-7(12(13)14)4-3-5-11-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZKMQYHUVLBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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